Kdm2B-IN-2
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Overview
Description
KDM2B-IN-2 is a potent inhibitor of the histone demethylase enzyme KDM2B. Histone demethylases are enzymes that remove methyl groups from histone proteins, which play a crucial role in regulating gene expression. This compound has shown significant potential in research related to hyperproliferative diseases, including various types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KDM2B-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Specific functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
KDM2B-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .
Scientific Research Applications
KDM2B-IN-2 has a wide range of scientific research applications, including:
Cancer Research: This compound is used to study the role of histone demethylases in cancer progression and to develop potential therapeutic strategies.
Epigenetics: The compound is employed in research focused on understanding the epigenetic regulation of gene expression.
Stem Cell Biology: This compound is used to investigate the role of histone demethylases in stem cell differentiation and reprogramming.
Drug Development: The compound serves as a lead compound for developing new drugs targeting histone demethylases.
Mechanism of Action
KDM2B-IN-2 exerts its effects by inhibiting the activity of the histone demethylase enzyme KDM2B. This inhibition prevents the removal of methyl groups from histone proteins, leading to changes in gene expression. The molecular targets and pathways involved include:
Histone H3 Lysine 36 (H3K36): This compound specifically targets the demethylation of H3K36, a key epigenetic mark associated with active gene transcription.
Epigenetic Regulation: By inhibiting KDM2B, the compound affects various epigenetic pathways involved in cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
KDM2B-IN-2 is unique compared to other histone demethylase inhibitors due to its high specificity and potency. Similar compounds include:
GSK-J1: An inhibitor of the histone demethylase JMJD3, which targets a different histone mark (H3K27).
OG-L002: An inhibitor of the histone demethylase LSD1, which targets H3K4 and H3K9.
JIB-04: A pan-histone demethylase inhibitor that targets multiple histone demethylases.
This compound stands out due to its selective inhibition of KDM2B, making it a valuable tool for studying the specific role of this enzyme in various biological processes .
Properties
IUPAC Name |
1-cyclobutyl-4-[1-(4-thiophen-3-ylphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S2/c26-29(27,20-6-4-17(5-7-20)18-8-15-28-16-18)25-10-9-22-21(25)24-13-11-23(12-14-24)19-2-1-3-19/h4-8,15-16,19H,1-3,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRYCGVFIAACFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=NCCN3S(=O)(=O)C4=CC=C(C=C4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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